molecular formula C4H6F2N2 B12978103 2,2-Difluorocyclopropanecarboximidamide

2,2-Difluorocyclopropanecarboximidamide

Cat. No.: B12978103
M. Wt: 120.10 g/mol
InChI Key: DENGLMBZGHQPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluorocyclopropanecarboximidamide is a high-value, fluorinated synthetic building block designed for advanced research and development. This compound features a strained cyclopropane ring geminally substituted with two fluorine atoms, which significantly influences its electronic properties and metabolic stability. The amidine functional group (C(=NH)NH2) is a crucial motif in medicinal chemistry, often serving as a bioisostere for carboxylic acids, amides, and other functional groups, and is found in inhibitors targeting various enzymes. The gem-difluorocyclopropane motif is recognized as a versatile precursor in organic synthesis. It can undergo regioselective ring-opening reactions to form fluoroalkene products, which are valuable isosteres in drug design . The presence of the two fluorine atoms enhances the acidity of adjacent protons and can improve key physicochemical properties of a molecule, such as its metabolic stability, membrane permeability, and binding affinity, making it a powerful tool for optimizing lead compounds . This reagent is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Please note that specific literature on the biological activity or mechanism of action for this compound itself is not available in the public domain, and its research value is derived from its functional groups and analogous chemistry to established gem-difluorocyclopropane derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6F2N2

Molecular Weight

120.10 g/mol

IUPAC Name

2,2-difluorocyclopropane-1-carboximidamide

InChI

InChI=1S/C4H6F2N2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H3,7,8)

InChI Key

DENGLMBZGHQPEY-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)C(=N)N

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2,2 Difluorocyclopropanecarboximidamide

Ring-Opening Reactions of 2,2-Difluorocyclopropane Systems

The 2,2-difluorocyclopropane ring is a versatile substrate for ring-opening reactions, which can proceed through nucleophilic, thermal, radical, or Lewis acid-catalyzed pathways. These transformations leverage the inherent strain of the three-membered ring and the influence of the geminal fluorine atoms.

The ring-opening of gem-difluorocyclopropane systems can be initiated by various nucleophiles, often facilitated by transition metal catalysts. rsc.org Palladium-catalyzed reactions, for instance, enable the functionalization of F2CPs with amines, alcohols, carboxylic acids, and carbon nucleophiles to yield monofluorinated alkenes with high linear selectivity. rsc.org The proposed mechanism involves an initial oxidative addition of a C-C bond to the metal center, followed by a β-fluoride elimination to form an allyl-palladium species, which is subsequently trapped by the nucleophile. rsc.org

In some cases, the reaction can proceed without specific catalysts, particularly with amine nucleophiles. The lone pair of electrons on the nitrogen atom can induce the opening of the difluorocyclopropane ring, a process that is comparatively easier than for non-fluorinated cyclopropanes. cas.cn Brønsted acids have also been shown to catalyze the nucleophilic ring-opening of donor-acceptor cyclopropanes at room temperature in fluorinated solvents like hexafluoroisopropanol (HFIP). researchgate.net This method is effective for a wide array of nucleophiles, including arenes, indoles, azides, and alcohols. researchgate.net

Table 1: Examples of Nucleophiles in Ring-Opening of F2CP Systems
Nucleophile ClassSpecific ExamplesCatalyst/ConditionsReference
AminesBenzylamineNone (direct addition) cas.cn
AlcoholsEthanol, PhenolPalladium Catalyst rsc.org
Carboxylic Acids-Palladium Catalyst rsc.org
Arenes1,3,5-TrimethoxybenzeneBrønsted Acid in HFIP researchgate.net
AzidesSodium Azide (NaN₃), Trimethylsilyl Azide (TMSN₃)Brønsted Acid in HFIP researchgate.net

Thermal and radical conditions can induce homolytic cleavage of the cyclopropane (B1198618) ring. In non-fluorinated systems, thermal reactions can generate diradical intermediates. cas.cn The presence of two fluorine atoms in gem-difluorocyclopropanes increases the ring strain, suggesting that the ring can also be cleaved under radical conditions. cas.cn For example, treating difluoro(methylene)cyclopropanes with n-Bu₃SnH and a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) results in a ring-opening product where the distal C-C bond is cleaved. cas.cn

Similarly, halogen radicals generated under thermal conditions can initiate ring scission. cas.cn Mechanistic studies on the mechanically induced scission of perfluorocyclobutane (PFCB) polymers, which proceeds via cycloreversion, indicate that the process occurs through a stepwise mechanism involving a 1,4-diradical intermediate. nih.govdtic.mil This stepwise radical pathway allows for trapping and further reactions, differing from concerted thermal degradation routes. nih.govdtic.mil These radical fluorination processes can be accomplished through either thermal or photoinduced methods. rsc.org

Lewis acids are effective catalysts for the ring-opening of cyclopropane systems, including F2CPs. These reactions can lead to various transformations and rearrangements, often yielding different products depending on the specific Lewis acid used. For instance, the ring-opening of trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates with SnCl₄ leads to cyclopentene (B43876) derivatives through a vinylcyclopropane-cyclopentene rearrangement. nih.gov However, using TiCl₄ with the same substrate results in the stereoselective formation of E,E-1,3-diene derivatives via ring-opening and subsequent proton elimination. nih.gov

A distinct mechanism involves Lewis acid-assisted activation of a C-F bond, rather than a C-C bond. This activation can trigger the formation of a fluoroallyl cation species, which is then trapped by nucleophiles such as electron-rich arenes or allylsilanes. acs.org This pathway provides an alternative method for using F2CPs as fluoroallyl surrogates. acs.org Thulium(III) trifluoromethanesulfonate (B1224126) is another example of a Lewis acid used to catalyze tandem cyclizations through the ring expansion of cycloalkanols. nih.gov

Table 2: Influence of Lewis Acid on Ring-Opening Products
Lewis AcidSubstrateMajor Product TypeMechanism/PathwayReference
SnCl₄trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylatesCyclopentene derivativeVinylcyclopropane-cyclopentene rearrangement nih.gov
TiCl₄trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylatesE,E-1,3-diene derivativeRing-opening followed by proton elimination nih.gov
VariousMono- and disubstituted gem-difluorocyclopropanesFluoroallylic productsC-F bond activation to form fluoroallyl cation acs.org

The regioselectivity and stereochemistry of F2CP ring-opening are critical aspects that can often be controlled by the choice of catalyst and reaction conditions. In many transition-metal-catalyzed reactions, the cleavage of the distal C-C bond (C1-C3) is favored due to the lengthening of this bond caused by the gem-difluoro substitution. nih.gov However, the choice of metal can alter this selectivity; for example, copper catalysis can enable the activation of the proximal C2-C3 bond, a different outcome compared to palladium or rhodium catalysis. rsc.org

Stereodivergent methods have been developed to selectively produce different stereoisomers from a common precursor. For example, the ring-opening of gem-difluorocyclopropyl acetaldehydes can yield either (E,E)- or (E,Z)-conjugated fluorodienals in high yield and selectivity, depending on the conditions. nih.govlookchem.com Mechanistic evidence suggests that a concerted disrotatory electrocyclic ring-opening is responsible for the observed stereoselectivity in some cases. lookchem.com In other systems, such as the catalytic 1,3-difluorination of substituted cyclopropanes, the stereochemical outcome can depend on the stability of the reaction intermediate. nih.gov A fully substituted intermediate may lead to non-stereospecific trapping via an Sₙ1-like process, while a less substituted intermediate can favor a concerted, invertive Sₙ2-like substitution, resulting in a specific diastereomer. nih.gov

Reactions Involving the Imidamide Functional Group

The carboximidamide functional group, also known as an amidine, is characterized by the R-C(=NH)NH₂ moiety. Its chemistry is dominated by the nucleophilicity of the nitrogen atoms and its capacity for prototropic tautomerism.

Prototropic tautomerism is a chemical equilibrium involving the relocation of a proton, which is a common phenomenon in amidine systems. wikipedia.orgnih.gov This process involves the reversible transfer of a proton between two or more conjugated functional groups, accompanied by a shift in π-electrons. encyclopedia.pub In an imidamide like 2,2-difluorocyclopropanecarboximidamide, the proton can move between the two nitrogen atoms, leading to an equilibrium between two identical tautomeric forms unless substitution patterns make them distinct.

This equilibrium is a subset of acid-base behavior and can be catalyzed by acids or bases. wikipedia.org The process typically involves deprotonation at one nitrogen, formation of a delocalized anion, and subsequent protonation at the other nitrogen. wikipedia.org The position of the tautomeric equilibrium can be influenced by factors such as substitution effects and solvent interactions. For example, in related amide systems, electron-donating or electron-withdrawing groups can shift the equilibrium, and intermolecular hydrogen bonding with the solvent can compete with intramolecular hydrogen bonds, affecting the stability of the various tautomers. nih.gov The study of such equilibria often requires spectroscopic methods like NMR, as the proton transfer can be slow on the NMR timescale, allowing for the observation of distinct signals for each tautomeric form. nih.gov

Nucleophilic and Electrophilic Reactivity at the Imidamide Moiety

The imidamide functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is an intriguing site for both nucleophilic and electrophilic attack. The reactivity of this moiety in this compound is significantly influenced by the electronic properties of the adjacent difluorocyclopropyl group.

The carbon atom of the C=N double bond in the imidamide group is electrophilic due to the electronegativity of the nitrogen atom. wikipedia.orgmasterorganicchemistry.com This electrophilicity makes it susceptible to attack by nucleophiles. The general mechanism of nucleophilic addition to a C=N bond involves the approach of a nucleophile to the carbon atom, leading to the formation of a tetrahedral intermediate. ucalgary.cakhanacademy.orglibretexts.org The rate and outcome of this addition are dependent on the nature of the nucleophile and the substrate. Strong, anionic nucleophiles can add directly, while weaker, neutral nucleophiles may require acid catalysis to activate the imidamide group. ucalgary.ca

The presence of the electron-withdrawing 2,2-difluorocyclopropyl group is expected to enhance the electrophilicity of the imidamide carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs. This is due to the inductive effect of the fluorine atoms, which polarizes the C-C bonds of the cyclopropane ring, subsequently drawing electron density away from the imidamide moiety.

Conversely, the nitrogen atoms of the imidamide group possess lone pairs of electrons, rendering them nucleophilic. These sites can react with various electrophiles. Protonation at the nitrogen is a common initial step in acid-catalyzed reactions. Alkylation and acylation are also possible, leading to the formation of more complex derivatives.

A summary of the expected nucleophilic and electrophilic reactivity at the imidamide moiety is presented in the interactive table below.

Reaction Type Reactant Expected Product Key Considerations
Nucleophilic Addition Strong Nucleophiles (e.g., Grignard reagents, organolithiums)Substituted 2,2-difluorocyclopropyl aminesIrreversible addition to the C=N bond.
Nucleophilic Addition Weak Nucleophiles (e.g., alcohols, amines)Addition products (e.g., aminals, aminoethers)Reversible and may require acid catalysis.
Electrophilic Addition Protic Acids (e.g., HCl, H2SO4)Imidamide saltsProtonation of the nitrogen atoms.
Electrophilic Substitution Alkylating Agents (e.g., alkyl halides)N-alkylated imidamide derivativesReaction at the more nucleophilic nitrogen.
Electrophilic Substitution Acylating Agents (e.g., acid chlorides, anhydrides)N-acylated imidamide derivativesFormation of N-acylimidamides.

Condensation and Cyclization Reactions Utilizing Imidamides

The bifunctional nature of the imidamide group, possessing both nucleophilic and electrophilic centers, makes this compound a valuable precursor in condensation and cyclization reactions for the synthesis of heterocyclic compounds. These reactions often involve the reaction of the imidamide with a bifunctional reagent containing both an electrophilic and a nucleophilic site.

For instance, condensation with a compound containing two electrophilic centers can lead to the formation of a new ring system incorporating the N-C-N fragment of the imidamide. The specific outcome of such reactions is highly dependent on the reaction conditions and the nature of the reacting partner.

Cyclization reactions can also be intramolecular if the molecule contains another reactive functional group that can interact with the imidamide moiety. While specific examples involving this compound are not extensively documented, analogies can be drawn from the reactivity of other imidamides and related nitrogen-containing functional groups. For example, the reaction of imidamides with α,β-unsaturated carbonyl compounds can proceed via a Michael addition followed by an intramolecular cyclization to yield various heterocyclic structures. researchgate.net

The table below outlines potential condensation and cyclization reactions involving this compound based on established reactivity principles.

Reactant Type Reaction Pathway Potential Heterocyclic Product
1,3-Dicarbonyl CompoundsCondensationPyrimidines
α-HaloketonesCondensation/CyclizationImidazoles
Hydrazine DerivativesCondensationTriazoles
Isocyanates/IsothiocyanatesCycloadditionTriazinones/Thiones

Interplay Between Difluorocyclopropane Ring Strain and Imidamide Reactivity

The high ring strain of the cyclopropane ring, estimated to be around 27-28 kcal/mol, is a defining feature of its reactivity. beilstein-journals.orgnih.gov In 2,2-difluorocyclopropanes, this strain is further exacerbated by the presence of the gem-difluoro substituents. cas.cnnih.gov This inherent strain energy provides a thermodynamic driving force for ring-opening reactions, which are a common feature of cyclopropane chemistry. beilstein-journals.orgnih.govrsc.org

The interplay between the strained difluorocyclopropane ring and the imidamide moiety can lead to complex and interesting chemical transformations. The electron-withdrawing nature of the CF2 group can influence the reactivity of the imidamide, as discussed previously. Conversely, reactions at the imidamide group can trigger or be influenced by the reactivity of the strained ring.

For example, the formation of a cationic center adjacent to the cyclopropane ring, which could occur during certain electrophilic reactions at the imidamide nitrogen, can promote ring-opening of the cyclopropane. This is a well-documented phenomenon in cyclopropylcarbinyl cation chemistry. The presence of the fluorine atoms would likely influence the regioselectivity of such a ring-opening process.

Furthermore, the stability of the 2,2-difluorocyclopropane ring itself is a critical factor. While kinetically stable, it can undergo transformations under various conditions. researchgate.net For instance, treatment of 2,2-difluorocyclopropyl ketones with magnesium iodide has been shown to induce a ring-opening process. researchgate.net Similar reactivity could potentially be observed with this compound under appropriate conditions, leading to the formation of linear, fluorine-containing structures.

The inherent reactivity of the difluorocyclopropane ring is summarized in the following table:

Reaction Type Conditions General Outcome
Thermal RearrangementHigh TemperatureRing-opening to form isomeric structures.
Cationic RearrangementAcidic Conditions/Lewis AcidsRing-opening to form allyl cations.
Radical ReactionsRadical InitiatorsRing-opening to form radical intermediates.
Transition Metal-Catalyzed ReactionsVarious CatalystsRing-opening and cross-coupling reactions. rsc.org

Structural Modifications and Derivatization of 2,2 Difluorocyclopropanecarboximidamide

Analogs with Varied Cyclopropane (B1198618) Ring Substitution Patterns

The 2,2-difluorocyclopropane ring is a critical pharmacophore, conferring specific conformational rigidity and electronic properties. The introduction of additional substituents on the cyclopropane ring can profoundly influence the molecule's interaction with its biological target. The synthesis of such analogs often involves the difluorocyclopropanation of appropriately substituted alkenes. Methods for creating gem-difluorocyclopropanes are well-established, utilizing reagents like trimethylsilyl-2,2-difluoro-2-(fluorosulfonyl)acetate (TMSCF2CO2SiMe3) or the combination of sodium chlorodifluoroacetate and a phase-transfer catalyst. beilstein-journals.org

Table 1: Potential Substitution Patterns on the Cyclopropane Ring and Their Rationale

Position of SubstitutionType of SubstituentPotential Impact on Properties
C1Small alkyl (e.g., methyl)Increase lipophilicity, probe for hydrophobic pockets
C1Halogen (e.g., Cl, Br)Modulate electronic properties, potential for halogen bonding
C3CyanoIntroduce a polar group, act as a hydrogen bond acceptor
C1 and C3DisubstitutionExplore stereochemical effects on binding affinity

Chemical Space Exploration of Imidamide Substituents

The carboximidamide (amidine) group is a strong base and a key site for hydrogen bonding interactions. Its basicity and hydrogen bonding capacity can be modulated by substitution on the nitrogen atoms. The exploration of N-substituted derivatives is a common strategy to improve membrane permeability, reduce excessive basicity which can lead to toxicity, and introduce new interaction points with the target protein.

A variety of synthetic methods can be employed to generate libraries of N-substituted amidines. For example, the reaction of a primary amidine with various amines or the treatment of a nitrile with an organometallic reagent followed by reaction with an amine. Studies on other classes of compounds, such as N-substituted imidazole (B134444) and benzimidazole (B57391) derivatives, have shown that the nature of the N-substituent is critical for biological activity. nih.govnih.gov For instance, in a series of N-substituted 2-aminobenzimidazoles, the introduction of phenyl and various heterocyclic moieties led to potent inhibitors of bacterial biofilm formation. nih.gov Similarly, research on N-substituted benzamide (B126) derivatives revealed that the substituent on the amide nitrogen plays a crucial role in their anti-proliferative activity. researchgate.net

For 2,2-difluorocyclopropanecarboximidamide, a systematic exploration of the chemical space around the imidamide group could involve the introduction of alkyl, aryl, and heteroaryl substituents. This would allow for a detailed structure-activity relationship (SAR) study to be conducted.

Table 2: Representative Examples of N-Substituents for Imidamide Modification and Their Potential Effects

Substituent TypeExample SubstituentRationale for a"
AlkylCyclohexyl, IsopropylIncrease lipophilicity, explore steric tolerance
ArylPhenyl, Substituted PhenylIntroduce potential for pi-stacking interactions
HeteroarylPyridyl, ThienylIntroduce additional hydrogen bonding sites, modulate pKa
AcylAcetyl, BenzoylReduce basicity, act as a prodrug moiety

Conjugation with Diverse Chemical Scaffolds

The synthesis of such conjugates would typically involve linking the core molecule, either through the cyclopropane ring or the imidamide group, to another chemical entity via a suitable linker. The choice of the linker can be critical and can influence the flexibility, solubility, and stability of the resulting conjugate. Examples from other areas of medicinal chemistry illustrate the potential of this approach. For instance, the synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin (B1672199) derivatives has led to potent caspase inhibitors. nih.gov In another example, novel fluorescent dyes have been synthesized by creating benzoxazole-boron complexes. mdpi.com

For this compound, potential conjugation partners could include:

Targeting moieties: such as peptides or antibodies to direct the molecule to a specific biological target.

Pharmacologically active compounds: to create a dual-action agent.

Solubilizing groups: such as polyethylene (B3416737) glycol (PEG) to improve aqueous solubility.

The design and synthesis of these conjugates would require careful consideration of the chemical compatibility of the two components and the nature of the linking chemistry.

Isosteric Replacements and Bioisosteric Design Considerations

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and metabolic stability. drughunter.comnih.gov For this compound, both the 2,2-difluorocyclopropyl group and the carboximidamide moiety are amenable to bioisosteric replacement.

The cyclopropyl (B3062369) group is often used as a bioisostere for an isopropyl group or an alkene, offering increased rigidity and metabolic stability. scientificupdate.comnih.gov The gem-difluoro substitution on the cyclopropane ring significantly alters its electronic properties, making it more electron-withdrawing. A potential bioisosteric replacement for the 2,2-difluorocyclopropyl group could be a cyclobutyl or an oxetanyl ring, which have different ring strains and conformational preferences. The replacement of a phenyl ring with a cyclopropyl group has also been shown to improve physicochemical properties in some cases. nih.gov

The carboximidamide group is a classical bioisostere for a carboxylic acid, but with a significantly different basicity. Other nitrogen-containing heterocycles can be considered as bioisosteres for the imidamide group. For example, heterocycles such as 1,2,4-triazoles or tetrazoles can mimic the hydrogen bonding pattern of an amide or amidine while offering greater metabolic stability. drughunter.com The trifluoroethylamine group has also been proposed as a bioisosteric replacement for amides. drughunter.com

Table 3: Potential Bioisosteric Replacements for Key Functional Groups in this compound

Original Functional GroupPotential BioisostereRationale for Replacement
2,2-DifluorocyclopropylCyclobutyl, OxetanylAlter ring strain and conformational properties nih.gov
2,2-DifluorocyclopropylDifluoromethylphenylMimic electronic properties with different geometry
Carboximidamide (Amidine)GuanidineSimilar basicity with different hydrogen bonding geometry nih.gov
Carboximidamide (Amidine)5-membered heterocycles (e.g., imidazole, triazole)Modulate basicity and improve metabolic stability drughunter.com

The thoughtful application of these derivatization strategies can lead to the development of new analogs of this compound with optimized pharmacological and pharmacokinetic profiles, ultimately enhancing their therapeutic potential.

Computational and Spectroscopic Characterization of 2,2 Difluorocyclopropanecarboximidamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating molecules where experimental data is sparse. researchgate.net These methods allow for the accurate prediction of molecular geometries, energies, and electronic properties. scielo.org.mx

The conformational landscape of 2,2-Difluorocyclopropanecarboximidamide is dictated by the rotational barrier around the C-C bond connecting the cyclopropane (B1198618) ring and the carboximidamide group. DFT calculations are instrumental in identifying the most stable conformers. nih.gov For related molecules, studies have shown that the preferred conformation minimizes steric hindrance and optimizes electronic interactions. scielo.org.mx

The gem-difluoro substitution on the cyclopropane ring significantly impacts its geometry. The C-F bonds are highly polarized, and the fluorine atoms introduce steric bulk. The analysis of related fluorinated cyclopropanes shows that the distal C-C bond (opposite the CF2 group) is often elongated and weakened due to the redistribution of s- and p-character in the ring's bonds. rsc.org

The energetics of the imidamide group are influenced by the potential for rotation around the C-N single bond and the possibility of different tautomeric forms. Computational studies on similar amide-containing molecules help in determining the relative energies of these different states. nih.govjmcs.org.mx A conformational scan varying the dihedral angle between the cyclopropane ring and the imidamide group would likely reveal distinct energy minima corresponding to stable rotational isomers.

Table 1: Calculated Relative Energies of Hypothetical Conformers of this compound This data is illustrative and based on principles from DFT studies of related molecules.

Conformer Dihedral Angle (Ring-C-N-H) Relative Energy (kcal/mol)
A (Global Minimum) ~10° 0.00
B ~170° 1.5

The two fluorine atoms on the cyclopropane ring exert a powerful electron-withdrawing inductive effect (-I effect). ossila.com This effect polarizes the C-F bonds and significantly influences the electronic properties of the entire molecule. The high electronegativity of fluorine draws electron density away from the cyclopropane ring, which in turn affects the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms in the carboximidamide group. ossila.com

This inductive withdrawal enhances the acidity of the protons on the imidamide group compared to its non-fluorinated analog. Furthermore, the electron-poor nature of the cyclopropane ring can influence its reactivity, potentially making the distal C-C bond more susceptible to cleavage in certain reactions. rsc.org The presence of lone pairs on the fluorine atoms can also lead to stabilizing hyperconjugative interactions with the cyclopropane ring bonds.

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. nih.gov For a molecule like this compound, DFT calculations can model various potential transformations.

For instance, the mechanism of hydrolysis or reactions with electrophiles and nucleophiles can be investigated by locating the transition states and intermediates involved. nih.gov Studies on the ring-opening of gem-difluorocyclopropanes have shown that the reaction pathway is highly dependent on the reagents and conditions, with the fluorine atoms playing a key role in directing the outcome. rsc.org Computational analysis could predict whether a reaction would proceed via a concerted pathway or a stepwise mechanism involving charged or radical intermediates. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide experimental validation for the structures predicted by computational models and offer direct insight into the bonding and functional groups within a molecule.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information.

¹H NMR: The spectrum would show distinct signals for the non-equivalent protons on the cyclopropane ring and the N-H protons of the imidamide group. The chemical shifts and coupling constants (J-values) would be highly informative about the stereochemistry of the ring and the conformation around the C-C bond.

¹³C NMR: The carbon spectrum would reveal signals for the CF₂ carbon, the other two cyclopropyl (B3062369) carbons, and the carbon of the carboximidamide group. The CF₂ carbon would appear at a characteristic downfield shift and exhibit a large one-bond C-F coupling. DFT calculations are often used to predict ¹³C chemical shifts, which can then be correlated with experimental values to confirm assignments. mdpi.com

¹⁹F NMR: This spectrum would likely show a single environment for the two equivalent fluorine atoms, appearing as a complex multiplet due to coupling with the cyclopropyl protons.

Table 2: Predicted NMR Chemical Shifts (δ) and Key Coupling Constants (J) for this compound This data is illustrative, based on known values for fluorinated cyclopropanes and imidamides. mdpi.comacs.org

Nucleus Predicted Chemical Shift (ppm) Predicted Coupling Constant (Hz)
¹H (ring CH₂) 1.5 - 2.5 J(H-F) ≈ 8-15
¹H (ring CH) 2.8 - 3.5 J(H-F) ≈ 2-5
¹H (NH/NH₂) 5.0 - 8.0 -
¹³C (CF₂) 110 - 120 J(C-F) ≈ 280-300
¹³C (C=N) 155 - 165 -

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scitepress.orgresearchgate.net They are excellent for identifying functional groups. youtube.com

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions corresponding to the stretching vibrations of the N-H bonds (around 3200-3400 cm⁻¹) and the C=N double bond of the imidamide group (around 1640-1680 cm⁻¹). Strong C-F stretching vibrations are also expected in the 1000-1200 cm⁻¹ region. nih.gov

Raman Spectroscopy: While some vibrations are active in both IR and Raman, Raman spectroscopy is often more sensitive to symmetric vibrations and bonds with low polarity. researchgate.net Therefore, the C-C stretching of the cyclopropane ring might be more prominent in the Raman spectrum. The C=N stretch would also be visible. Computational frequency calculations can predict the wavenumbers and intensities of both IR and Raman bands, aiding in the interpretation of experimental spectra. nih.govcardiff.ac.uk

Table 3: Characteristic Vibrational Frequencies for this compound This data is illustrative and based on typical group frequencies and computational studies of related compounds. nih.gov

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch 3200-3400 (Strong, Broad) Weak
C-H Stretch (ring) 2950-3050 (Medium) Medium
C=N Stretch 1640-1680 (Strong) Strong
N-H Bend 1580-1620 (Medium) Weak
C-F Stretch 1000-1200 (Very Strong) Medium

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of publicly available crystallographic databases reveals a lack of specific X-ray diffraction data for this compound. While the principles of X-ray crystallography are well-established for determining the three-dimensional arrangement of atoms in a crystalline solid, no published studies were identified that have successfully crystallized and analyzed this particular compound.

In a typical X-ray crystallography experiment, a single crystal of the target compound is irradiated with a focused beam of X-rays. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms, is collected and analyzed. Through complex mathematical transformations, this pattern is converted into an electron density map of the unit cell. From this map, the precise coordinates of each atom can be determined, providing definitive information on bond lengths, bond angles, and torsional angles. Such data would be invaluable for understanding the solid-state conformation of this compound, including the geometry of the cyclopropane ring and the orientation of the carboximidamide group.

Although no direct data exists for the title compound, studies on related small molecules containing the 2,2-difluorocyclopropyl moiety have been reported. These studies confirm the puckered nature of the three-membered ring and the characteristic C-F bond lengths. However, without a dedicated crystallographic analysis of this compound, its specific solid-state structure, including intermolecular interactions such as hydrogen bonding, remains undetermined.

Molecular Modeling and Docking Studies in Ligand Design Hypotheses

Similar to the lack of crystallographic data, a thorough review of the scientific literature indicates that specific molecular modeling and docking studies focused on this compound have not been published. Molecular modeling encompasses a range of computational techniques used to predict the three-dimensional structure and properties of molecules, while docking studies are employed to predict the preferred orientation of one molecule when bound to a second to form a stable complex, such as a ligand binding to a protein.

In the context of ligand design, molecular modeling of this compound would typically begin with the generation of a low-energy three-dimensional conformation of the molecule. This can be achieved through methods such as molecular mechanics or quantum mechanics calculations. The resulting model would provide insights into the molecule's shape, electrostatic potential surface, and the spatial arrangement of its functional groups.

Docking studies would subsequently be used to investigate the potential binding of this compound to a specific biological target. This process involves computationally placing the ligand into the active site of a receptor and evaluating the binding affinity based on a scoring function. Such studies are instrumental in forming structure-activity relationship (SAR) hypotheses and in guiding the design of new, more potent analogs. While docking studies have been performed on various compounds containing cyclopropane rings or amidine functionalities, no such analyses have been specifically reported for this compound.

The absence of such studies in the literature means that there are currently no established computational models for the interaction of this compound with any biological target. The development of such models would be a critical step in any drug discovery program involving this chemical scaffold.

Future Directions and Emerging Research Avenues for 2,2 Difluorocyclopropanecarboximidamide

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2,2-Difluorocyclopropanecarboximidamide will likely pivot towards more efficient, sustainable, and stereoselective methods. Current approaches often rely on the multi-step synthesis of the 2,2-difluorocyclopropane ring followed by functional group manipulation to form the imidamide moiety.

Future research should focus on:

Biocatalytic Approaches: Leveraging engineered enzymes, such as myoglobin-based catalysts, presents a promising frontier for the stereoselective synthesis of fluorinated cyclopropanes. wpmucdn.comnih.govresearchgate.net Research into biocatalysts capable of facilitating the cyclopropanation of gem-difluoro alkenes with reagents containing nitrile or amide functionalities could provide a direct and environmentally benign route. nih.govresearchgate.net This would enable transformations not currently achievable with standard chemocatalytic methods. wpmucdn.com

Flow Chemistry and Process Optimization: Transitioning from traditional batch processing to continuous flow chemistry could offer improved safety, scalability, and efficiency. Flow reactors can handle hazardous reagents and intermediates more effectively and allow for precise control over reaction parameters, potentially improving yields and reducing waste.

Sustainable Reagents: A significant push will be toward replacing harsh or inefficient reagents. While classic methods using reagents like sodium chlorodifluoroacetate have been valuable, newer systems such as those based on trimethyl(trifluoromethyl)silane (TMSCF₃) are gaining traction. nih.gov Future work will likely explore even more sustainable carbene sources and catalytic systems that operate under milder conditions, such as visible-light-mediated protocols. nih.gov

Direct C-H Functionalization: A long-term goal would be the development of methods for the direct conversion of a C-H bond on a pre-formed 2,2-difluorocyclopropane scaffold into the carboximidamide group. This would represent a significant step-up in synthetic efficiency and atom economy.

Table 1: Comparison of Potential Synthetic Strategies

Methodology Potential Advantages Key Research Challenges
Biocatalysis High stereoselectivity, mild conditions, sustainability. wpmucdn.comnih.gov Enzyme discovery and engineering for specific substrate; Scalability.
Flow Chemistry Improved safety, scalability, precise control, higher yields. Initial setup costs, optimization of flow parameters.
Sustainable Reagents Reduced environmental impact, improved safety. researchgate.netresearchgate.net Catalyst stability and cost, reagent availability.
C-H Functionalization High atom economy, reduced step count. Selectivity, harsh conditions often required.

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

The gem-difluoro group profoundly influences the reactivity of the cyclopropane (B1198618) ring, making it a versatile synthon. Future research will aim to uncover new transformations by leveraging the unique electronic properties of this strained system.

Ring-Opening Reactions: The C-C bond opposite the difluorinated carbon is weakened, making the ring susceptible to opening. Future studies will explore this reactivity with a wider range of nucleophiles and electrophiles. Palladium-catalyzed defluorinative functionalization has already shown promise for creating mono-fluorinated alkenes. rsc.org The presence of the imidamide group could direct or participate in these ring-opening reactions, leading to novel molecular scaffolds.

Cycloaddition Reactions: gem-Difluorocyclopropenes are known to participate in [3+2]-cycloaddition reactions to form complex fluorinated bicyclic systems. researchgate.net Investigating analogous reactions for this compound could provide rapid access to novel, three-dimensional heterocyclic structures of potential pharmaceutical interest.

Reactivity with Nitrogen Electrophiles: The reaction of related gem-difluoro-enolates with nitrogen electrophiles has been shown to produce α-ketoamides. nih.gov Exploring the reactivity of the 2,2-difluorocyclopropyl system, particularly the imidamide moiety, with various electrophilic nitrogen sources could unlock new synthetic pathways to other nitrogen-containing compounds.

Functionalization without Ring-Opening: While ring-opening is a dominant pathway, transformations that preserve the cyclopropane ring are highly valuable. Research into selective C-H functionalization on the ring or modification of the imidamide group without disturbing the strained core will be critical for creating diverse derivatives.

Advanced Computational Prediction and Rational Design Methodologies

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) and other modeling techniques can provide deep insights into the molecule's behavior and guide experimental work.

Predicting Reactivity and Conformation: DFT calculations can be used to model reaction pathways, predict the regioselectivity of ring-opening reactions, and understand the conformational preferences of the molecule. nih.govresearchgate.netacs.org For instance, computational studies can elucidate how the fluorine atoms stabilize intermediates and influence transition states, guiding the choice of catalysts and reaction conditions. nih.gov DFT analysis has been used to understand how the orientation of C-F bonds relative to other functional groups can dictate molecular properties. nih.gov

Rational Drug Design: By modeling the interactions of this compound and its derivatives with biological targets like enzymes, computational methods can guide the design of new drug candidates. nih.gov Docking studies can predict binding modes and affinities, helping to prioritize which derivatives to synthesize and test, thereby saving significant time and resources. nih.gov

Designing Novel Materials: Computational screening can predict the physical properties (e.g., dielectric anisotropy, viscosity) of materials incorporating the 2,2-difluorocyclopropyl moiety. nih.gov This could fast-track the development of new liquid crystals or other advanced functional materials.

Integration into Complex Molecular Architectures and Hybrid Systems

The 2,2-difluorocyclopropyl group is an attractive pharmacophore due to the rigidity of the ring and the beneficial metabolic properties conferred by fluorine. wpmucdn.comnih.gov The future will see this compound used as a key building block in more complex systems.

Medicinal Chemistry: The primary application will be in drug discovery. The gem-difluorocyclopropane motif can serve as a bioisostere for other chemical groups, improving properties like metabolic stability, cell permeability, and binding affinity. wpmucdn.com The imidamide functional group itself is a known pharmacophore found in compounds with antimicrobial and enzyme-inhibiting activities. nih.govnih.gov Combining these two features could lead to the development of novel inhibitors, such as for nitric oxide synthase, or other bioactive agents. nih.gov

Peptidomimetics: The rigid cyclopropane scaffold can be used to create conformationally constrained amino acid mimics. Incorporating these into peptides could lead to compounds with enhanced stability against enzymatic degradation and improved biological activity. nih.gov

Functional Materials: The strong dipole moment created by the two C-F bonds makes the 2,2-difluorocyclopropane unit a valuable component for materials science. nih.gov Future research could explore the integration of this compound into polymers or liquid crystals to create materials with tailored electronic and physical properties.

Table 2: Potential Applications in Complex Systems

Field Potential Role of the 2,2-Difluorocyclopropyl Moiety Potential Role of the Carboximidamide Moiety
Medicinal Chemistry Bioisostere, enhances metabolic stability, rigid scaffold. wpmucdn.comresearchgate.net Pharmacophore, hydrogen bonding, enzyme inhibition. nih.govnih.gov
Peptidomimetics Conformational constraint, proteolytic resistance. Mimics peptide bond, increases hydrophilicity. nih.gov
Materials Science Induces polarity, component for liquid crystals. nih.gov Site for polymerization, hydrogen bond donor/acceptor.

Role in Advancing Fundamental Fluorine Chemistry and Imidamide Science

Beyond its direct applications, research on this compound will contribute to a deeper fundamental understanding of both fluorine and imidamide chemistry.

Fluorine Chemistry: Studying this molecule provides a unique platform to investigate the influence of gem-difluoro substitution on strained ring systems. It allows for a deeper understanding of effects on bond lengths, angles, and electronic structure, which dictates the unique reactivity observed in ring-opening and cycloaddition reactions. rsc.org The interplay between the electron-withdrawing fluorine atoms and the adjacent imidamide group offers a rich area for probing electronic effects.

Imidamide Science: Imidamides are less explored than their amide or carboxylic acid counterparts. researchgate.net Synthesizing and studying the reactivity of this compound will expand the toolkit of imidamide chemistry. researchgate.netorganic-chemistry.org It will provide crucial data on how a highly electronegative and strained substituent affects the basicity, nucleophilicity, and coordination chemistry of the imidamide functional group. This knowledge is essential for the broader application of imidamides in drug design and catalysis. nih.govgoogle.com

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